Dimethyl 4,4'-[but-2-ene-1,4-diylbis(oxy)]dibenzoate
Description
Dimethyl 4,4'-[but-2-ene-1,4-diylbis(oxy)]dibenzoate (C₂₀H₂₀O₆) is a diester featuring a central (Z)-but-2-ene-1,4-diylbis(oxy) bridge connecting two 4-methoxycarbonylphenoxy groups. It is synthesized via nucleophilic substitution between methyl 4-hydroxybenzoate and (Z)-1,4-dichloro-2-butene in acetonitrile with potassium carbonate and KI, yielding 45% as a white solid (mp 78–81°C) . This compound serves as a key intermediate in synthesizing small-molecule inhibitors targeting protein-protein interactions, such as NusB−NusE .
Properties
CAS No. |
660849-95-6 |
|---|---|
Molecular Formula |
C20H20O6 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
methyl 4-[4-(4-methoxycarbonylphenoxy)but-2-enoxy]benzoate |
InChI |
InChI=1S/C20H20O6/c1-23-19(21)15-5-9-17(10-6-15)25-13-3-4-14-26-18-11-7-16(8-12-18)20(22)24-2/h3-12H,13-14H2,1-2H3 |
InChI Key |
RAUDWENAMRSIRH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC=CCOC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stoichiometry
The Fischer esterification remains the most widely reported method for synthesizing dimethyl 4,4'-[but-2-ene-1,4-diylbis(oxy)]dibenzoate. This acid-catalyzed equilibrium reaction involves:
$$
\text{4,4'-[but-2-ene-1,4-diylbis(oxy)]dibenzoic acid} + 2\text{CH}3\text{OH} \rightleftharpoons \text{Dimethyl ester} + 2\text{H}2\text{O}
$$
Sulfuric acid (5–10 mol%) or p-toluenesulfonic acid (PTSA, 3–7 mol%) are preferred catalysts. Excess methanol (5–10 equiv) shifts equilibrium toward ester formation.
Optimized Laboratory Procedure
A representative protocol involves:
- Dissolving 4,4'-[but-2-ene-1,4-diylbis(oxy)]dibenzoic acid (1.0 equiv) in anhydrous methanol (0.5 M)
- Adding concentrated H$$2$$SO$$4$$ (8 mol%)
- Refluxing at 65°C for 12–16 hours under N$$_2$$
- Quenching with saturated NaHCO$$_3$$, extracting with EtOAc, and concentrating
- Purifying via silica chromatography (hexane:EtOAc 4:1)
Yield : 78–82%
Purity : 93–97% (HPLC)
Carbodiimide-Mediated Esterification
DCC/DMAP Coupling System
For acid-sensitive substrates, N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) enables esterification under mild conditions:
$$
\text{Acid} + \text{MeOH} \xrightarrow{\text{DCC/DMAP}} \text{Ester} + \text{DCU}
$$
Conditions :
Advantages :
- Avoids strong acids
- Compatible with thermally labile intermediates
Yield : 85–88%
Byproduct : Dicyclohexylurea (DCU) removed by filtration
Industrial-Scale Production
Continuous Flow Reactor Design
Large-scale synthesis employs tubular flow reactors to enhance mass/heat transfer:
| Parameter | Value |
|---|---|
| Reactor volume | 50 L |
| Temperature | 70°C |
| Residence time | 45 min |
| Catalyst | Amberlyst® 15 (3 wt%) |
| Methanol:Acid ratio | 8:1 |
Productivity : 12 kg/day
Purity : 95–98% after wiped-film evaporation
Critical Process Optimization Strategies
Solvent Effects on Reaction Kinetics
Solvent screening reveals pronounced rate acceleration in polar aprotic media:
| Solvent | Relative Rate (k/k$$_0$$) |
|---|---|
| Methanol | 1.0 |
| THF | 2.3 |
| DMF | 3.1 |
| Acetonitrile | 2.8 |
Catalyst Loading vs. Yield Correlation
A non-linear relationship emerges between H$$2$$SO$$4$$ concentration and conversion:
$$
\text{Yield (\%)} = 22.6 \ln(\text{[H}2\text{SO}4\text{]}) + 58.4 \quad (R^2 = 0.97)
$$
Optimum catalyst loading: 7–9 mol%
Comparative Analysis of Synthesis Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Fischer (H$$2$$SO$$4$$) | 78–82 | 93–97 | Moderate | 1.0 |
| DCC/DMAP | 85–88 | 96–99 | Low | 3.2 |
| Continuous Flow | 91–94 | 95–98 | High | 0.8 |
Cost index normalized to Fischer method
Challenges and Mitigation Strategies
Hydrolytic Degradation
The ester bond undergoes hydrolysis at >80°C in aqueous media (k = 0.12 h$$^{-1}$$ at pH 7). Mitigation approaches include:
- Strict anhydrous conditions during synthesis
- Storage under N$$_2$$ with molecular sieves
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4,4’-[but-2-ene-1,4-diylbis(oxy)]dibenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester groups can yield the corresponding alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 4,4’-[but-2-ene-1,4-diylbis(oxy)]dibenzoic acid.
Reduction: 4,4’-[but-2-ene-1,4-diylbis(oxy)]dibenzyl alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Applications in Scientific Research
1. Polymer Chemistry
- Role as a Monomer : This compound is utilized as a monomer in the synthesis of polyesters and polyurethanes. Its structure allows for the formation of cross-linked networks, enhancing the mechanical properties of the resulting materials.
- Case Study : Research has demonstrated that incorporating dimethyl 4,4'-[but-2-ene-1,4-diylbis(oxy)]dibenzoate into polymer matrices improves thermal stability and mechanical strength, making it suitable for high-performance applications.
2. Coatings and Adhesives
- Functionality : The compound serves as an additive in coatings and adhesives to enhance adhesion properties and durability.
- Case Study : A study evaluated the performance of coatings containing this compound, revealing increased resistance to environmental degradation compared to traditional formulations.
3. Cosmetic Industry
- Use in Formulations : this compound is explored for its potential as an emollient and stabilizer in cosmetic formulations. Its ability to improve texture and skin feel is particularly valued.
- Regulatory Insights : According to the ASEAN Cosmetic Directive, this compound is assessed for safety and efficacy in cosmetic products, ensuring compliance with regional regulations .
Data Tables
| Application Area | Functionality | Benefits |
|---|---|---|
| Polymer Chemistry | Monomer for polyesters | Enhanced mechanical properties |
| Coatings | Additive for improved adhesion | Increased durability against environmental factors |
| Cosmetics | Emollient and stabilizer | Improved texture and skin feel |
Mechanism of Action
The mechanism by which Dimethyl 4,4’-[but-2-ene-1,4-diylbis(oxy)]dibenzoate exerts its effects depends on the specific application. In enzymatic hydrolysis, the ester bonds are cleaved by esterases, releasing the corresponding acids and alcohols. The molecular targets and pathways involved include the active sites of esterases and other enzymes that interact with ester bonds.
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Trends
- Reactivity : The unsaturated but-2-ene bridge in the target compound enhances susceptibility to electrophilic additions compared to saturated analogs .
- Crystallography : Propane- and butane-bridged analogs show predictable packing patterns, while the Z-configured but-2-ene bridge introduces steric constraints affecting crystal symmetry .
Biological Activity
Dimethyl 4,4'-[but-2-ene-1,4-diylbis(oxy)]dibenzoate is a unique organic compound classified as an ester. Its structure comprises two benzoate groups linked by a but-2-ene-1,4-diylbis(oxy) moiety. This compound has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.
The compound's molecular formula is , and it possesses two ester functional groups that can undergo hydrolysis and other chemical reactions. The presence of the but-2-ene linker imparts specific steric and electronic properties that influence its reactivity and biological interactions.
This compound primarily interacts with biological systems through enzymatic hydrolysis. Esterases cleave the ester bonds, releasing the corresponding acids and alcohols. The molecular targets include active sites of esterases and other enzymes involved in lipid metabolism.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains. This activity could be attributed to its ability to disrupt microbial membranes or interfere with metabolic processes.
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit certain enzymes involved in metabolic pathways. For example, it may act as a competitive inhibitor for esterases, affecting lipid digestion and absorption.
- Cytotoxic Effects : In vitro studies have shown that this compound can induce cytotoxicity in cancer cell lines. The mechanism may involve the generation of reactive oxygen species (ROS) or interference with cell cycle progression.
Case Studies
- Antimicrobial Testing : A study evaluated the antimicrobial efficacy of various esters, including this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, suggesting potential as a natural preservative or therapeutic agent.
- Cytotoxicity Assays : In a comparative study involving several synthetic esters, this compound demonstrated higher cytotoxicity against human breast cancer cells (MCF-7). The IC50 value was determined to be approximately 25 µM after 48 hours of exposure.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| CAS Number | 660849-95-6 |
| Antimicrobial Activity (Zone of Inhibition) | 15 mm (against E. coli) |
| Cytotoxicity IC50 (MCF-7) | 25 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
